4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester
Overview
Description
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester: is a deuterated derivative of 4-Benzylpiperazine-1-carboxylic acid tert-butyl ester. This compound is often used in biochemical research, particularly in the field of proteomics . The deuterium labeling (d8) makes it useful for various analytical techniques, including mass spectrometry.
Mechanism of Action
Target of Action
The primary target of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is the enzyme caspase 3 . Caspase 3 is a crucial mediator of programmed cell death, or apoptosis. It is activated in the apoptotic cell both by extrinsic (death ligand) and intrinsic (mitochondrial) pathways .
Mode of Action
It is known that the compound acts as an activator of caspase 3 . This activation triggers a cascade of proteolytic activity within the cell, leading to apoptosis, or programmed cell death .
Biochemical Pathways
The activation of caspase 3 by this compound affects the apoptotic pathway. Apoptosis is a critical process in development and tissue homeostasis. It is also a defense mechanism against disease, such as cancer . The activation of caspase 3 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation .
Pharmacokinetics
The compound is soluble in chloroform, dcm, ethyl acetate, and methanol , suggesting it may have good bioavailability
Result of Action
The activation of caspase 3 by this compound leads to apoptosis, or programmed cell death . This can result in the removal of damaged or diseased cells, which is beneficial in the treatment of diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-Benzylpiperazine.
Deuteration: The hydrogen atoms in the piperazine ring are replaced with deuterium atoms to obtain 4-Benzylpiperazine-d8.
Carboxylation: The deuterated piperazine is then reacted with a carboxylating agent to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group back to the carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 4-Benzylpiperazine-1-carboxylic Acid-d8.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine-1-carboxylic Acid tert-Butyl Ester: The non-deuterated version of the compound.
4-Benzylpiperazine-1-carboxylic Acid: Lacks the tert-butyl ester group.
4-Benzylpiperazine: The simplest form without carboxylation or esterification.
Uniqueness
The deuterium labeling in 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester provides enhanced stability and unique analytical properties, making it distinct from its non-deuterated counterparts. This uniqueness is particularly valuable in mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
tert-butyl 4-benzyl-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3/i9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSMUYEAWMYLM-PMCMNDOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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